Epischisandrone
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Overview
Description
Epischisandrone is a natural lignan compound found in the stems of Schisandra pubescens and the fruits of Schisandra sphenanthera . It is known for its cytotoxic properties and potential anticancer effects . The molecular formula of this compound is C21H24O5, and it has a molecular weight of 356.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Epischisandrone is typically isolated from natural sources rather than synthesized chemically. The preparation involves solvent extraction, where the fruits of Schisandra sphenanthera are ground and soaked in an appropriate solvent such as ethanol . The extract is then purified through distillation and crystallization processes to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods. The large-scale extraction involves using solvents like ethanol or diethyl ether, followed by purification using techniques such as silica gel column chromatography and preparative thin-layer chromatography .
Chemical Reactions Analysis
Types of Reactions
Epischisandrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Epischisandrone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: this compound is used as a reference standard in phytochemical studies and for the synthesis of other lignan derivatives.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Epischisandrone involves its ability to induce apoptosis (programmed cell death) in cancer cells . It triggers oxidative stress, modulates autophagy, and disrupts essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB . These actions collectively contribute to its anticancer effects.
Comparison with Similar Compounds
Epischisandrone is part of a group of lignans found in the Schisandra genus. Similar compounds include tigloylgomisin P, cagayanone, and gomisin L2 . These compounds share structural similarities but differ in their specific biological activities and potency. For instance, tigloylgomisin P and gomisin L2 also exhibit cytotoxic properties but may have different molecular targets and pathways .
Conclusion
This compound is a significant natural lignan with promising applications in scientific research, particularly in cancer therapy. Its unique chemical structure and biological activities make it a valuable compound for further study and potential therapeutic development.
Properties
Molecular Formula |
C21H24O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12-,20-/m1/s1 |
InChI Key |
DRKPZVVNEGETTG-FKANQGBASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C |
Origin of Product |
United States |
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